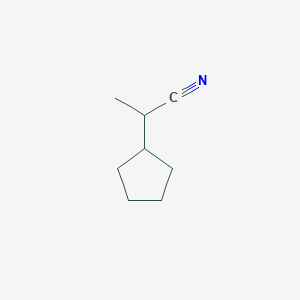
(s)-1-(1-Hydroxyethyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-1-(1-Hydroxyethyl)naphthalen-2-ol is a chiral organic compound that belongs to the class of naphthols. Naphthols are derivatives of naphthalene, which is a polycyclic aromatic hydrocarbon. The compound features a hydroxyl group (-OH) attached to the second carbon of the naphthalene ring and a hydroxyethyl group attached to the first carbon. The (s) configuration indicates that the compound is in its optically active form, which can have significant implications for its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(1-Hydroxyethyl)naphthalen-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 1-(1-Ketoethyl)naphthalen-2-ol using chiral catalysts. The reaction conditions typically include:
Catalysts: Chiral catalysts such as BINAP-Ru complexes.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also employ advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-1-(1-Hydroxyethyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: 1-(1-Ketoethyl)naphthalen-2-ol.
Reduction Products: Various alcohol derivatives.
Substitution Products: Alkylated or acylated naphthols.
Applications De Recherche Scientifique
(s)-1-(1-Hydroxyethyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-1-(1-Hydroxyethyl)naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthol: A simpler naphthol derivative with a single hydroxyl group.
2-Naphthol: Another naphthol derivative with the hydroxyl group on the second carbon.
1-(1-Hydroxyethyl)naphthalene: A similar compound without the hydroxyl group on the naphthalene ring.
Uniqueness
(s)-1-(1-Hydroxyethyl)naphthalen-2-ol is unique due to its chiral nature and the presence of both hydroxyl and hydroxyethyl groups. This combination of features can lead to distinct chemical reactivity and biological activity compared to other naphthol derivatives.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1-[(1S)-1-hydroxyethyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H12O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8,13-14H,1H3/t8-/m0/s1 |
Clé InChI |
VSRKMRHVEZMOOP-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC2=CC=CC=C21)O)O |
SMILES canonique |
CC(C1=C(C=CC2=CC=CC=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















